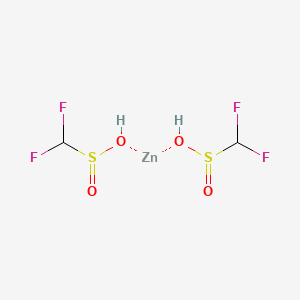

Bis(((difluoromethyl)sulfinyl)oxy)ZINC

Description

The Significance of Difluoromethylation in Contemporary Organic Synthesis Research

The difluoromethyl group is a highly sought-after moiety in contemporary organic synthesis, primarily due to its ability to modulate the biological and physical properties of organic molecules. It is often employed as a bioisostere for other functional groups, such as hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. Current time information in Kota Division, IN.alfa-chemistry.com This is because the C-H bond in the difluoromethyl group is polarized by the two electron-withdrawing fluorine atoms, enabling it to act as a lipophilic hydrogen bond donor. chinesechemsoc.orgsigmaaldrich.comnih.gov This capacity to engage in hydrogen bonding can enhance the binding affinity of a drug candidate to its biological target.

Furthermore, the incorporation of a difluoromethyl group can lead to improved metabolic stability and membrane permeability of a molecule. nih.gov The strong carbon-fluorine bonds are resistant to metabolic degradation, which can prolong the in vivo half-life of a drug. The lipophilic nature of the -CF2H group can also enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability. alfa-chemistry.com The strategic introduction of this group can, therefore, be a powerful tool in the optimization of lead compounds in drug discovery programs. nih.gov

Overview of Difluoromethylating Reagents: A Comparative Analysis of Their Chemical Properties and Reactivity

The development of effective difluoromethylating reagents has been a major focus of research in fluorine chemistry. These reagents can be broadly categorized into nucleophilic, electrophilic, and radical sources of the difluoromethyl group.

Nucleophilic Difluoromethylating Reagents: These reagents deliver a difluoromethyl anion equivalent ("CF2H-") to an electrophilic substrate. A common example is (Difluoromethyl)trimethylsilane (TMSCF2H), which can be activated by a fluoride (B91410) source to generate the nucleophilic species. Another class includes sulfone-based reagents like phenyl difluoromethyl sulfone (PhSO2CF2H). cas.cn These reagents are typically used for the difluoromethylation of carbonyl compounds and their derivatives. However, the instability of the difluoromethyl anion can sometimes limit their utility. alfa-chemistry.com

Electrophilic Difluoromethylating Reagents: These reagents deliver a difluoromethyl cation equivalent ("CF2H+") to a nucleophilic substrate. Examples include S-(difluoromethyl)diarylsulfonium salts and other hypervalent iodine compounds. alfa-chemistry.com These reagents are effective for the difluoromethylation of electron-rich species such as enolates, enamines, and certain aromatic systems.

Radical Difluoromethylating Reagents: These reagents generate a difluoromethyl radical (•CF2H) that can then react with a suitable substrate. Bis(((difluoromethyl)sulfinyl)oxy)ZINC falls into this category. The generation of the difluoromethyl radical under mild conditions is a key advantage of this class of reagents. researchgate.net The reactivity of the difluoromethyl radical is distinct from that of the trifluoromethyl radical; it is considered to be more nucleophilic in character. researchgate.net

Table 1: Comparative Overview of Selected Difluoromethylating Reagents

| Reagent Class | Example Reagent | Chemical Formula | Typical Substrates | Key Characteristics |

| Nucleophilic | (Difluoromethyl)trimethylsilane | (CH₃)₃SiCF₂H | Aldehydes, Ketones | Requires fluoride activation; anion instability can be a limitation. |

| Nucleophilic | Phenyl difluoromethyl sulfone | C₆H₅SO₂CF₂H | Carbonyl compounds | Solid, stable reagent; reactivity can be tuned by the base used. |

| Electrophilic | S-(Difluoromethyl)diarylsulfonium salts | [Ar₂SCF₂H]⁺X⁻ | Enolates, Enamines, Aromatic compounds | Effective for electron-rich substrates; can be sensitive to moisture. |

| Radical | This compound | Zn(OS(O)CF₂H)₂ | Heterocycles, Alkenes | Stable solid; generates radical under mild oxidative conditions; good functional group tolerance. researchgate.netsigmaaldrich.com |

Historical Development and Discovery of this compound as a Synthetic Tool

This compound, also known as zinc difluoromethanesulfinate or the "Baran difluoromethylation reagent," was developed by the research group of Professor Phil S. Baran at The Scripps Research Institute. sigmaaldrich.comsigmaaldrich.com Its discovery, reported in a seminal 2012 publication in the Journal of the American Chemical Society, marked a significant advancement in the field of radical difluoromethylation. nih.govnih.gov

Prior to the development of this reagent, the direct C-H difluoromethylation of heterocycles, a common structural motif in pharmaceuticals, was a significant challenge. nih.gov Existing methods often required harsh reaction conditions or pre-functionalization of the substrate. The Baran group sought to develop a user-friendly, stable, and broadly applicable reagent for this transformation.

Their research led to the identification of zinc difluoromethanesulfinate as a highly effective precursor for the difluoromethyl radical. researchgate.net The reagent is a stable, free-flowing solid that can be handled in air. sigmaaldrich.com In the presence of a mild oxidant, such as tert-butyl hydroperoxide (TBHP), it generates the difluoromethyl radical, which can then engage in C-H functionalization reactions with a wide range of substrates, particularly electron-deficient heterocycles. nih.govresearchgate.net The operational simplicity, scalability, and broad functional group tolerance of this method have led to its widespread adoption in both academic and industrial laboratories for the late-stage functionalization of complex molecules. enamine.net

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

difluoromethanesulfinic acid;zinc | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2F2O2S.Zn/c2*2-1(3)6(4)5;/h2*1H,(H,4,5); | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKJOUIZQRKDAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)S(=O)O.C(F)(F)S(=O)O.[Zn] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F4O4S2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1562989-18-7 | |

| Record name | bis(difluoromethylsulfinyloxy)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bis Difluoromethyl Sulfinyl Oxy Zinc

Establishment of Preparative Routes for Bis(((difluoromethyl)sulfinyl)oxy)ZINC

The development of reliable synthetic pathways is crucial for the widespread application of this compound. Research has primarily focused on zinc-mediated reactions of readily available precursors.

Zinc-Mediated Reactions of Difluoromethanesulfinic Acid Precursors

The most established and widely utilized method for the synthesis of this compound involves the reaction of a difluoromethanesulfonyl precursor with zinc metal. Specifically, difluoromethanesulfonyl chloride serves as a convenient and commercially available starting material.

2 CF₂HSO₂Cl + 2 Zn → Zn(OS(O)CF₂H)₂ + ZnCl₂

This process has been detailed in established protocols for the preparation of a range of zinc bis(alkanesulfinate)s, demonstrating its utility and reliability.

Alternative Synthetic Pathways to this compound from Related Sulfonyl Compounds

While the reduction of difluoromethanesulfonyl chloride is the predominant method, the synthesis of analogous zinc salts provides insight into potential alternative pathways. For instance, the preparation of zinc trifluoromethanesulfonate (B1224126) (zinc triflate) can be achieved through the reaction of trifluoromethanesulfonic acid with either zinc metal in acetonitrile (B52724) or zinc carbonate in methanol. wikipedia.org These reactions proceed via an acid-base or redox mechanism to afford the corresponding zinc salt.

By analogy, a potential alternative route to this compound could involve the direct reaction of difluoromethanesulfinic acid with a suitable zinc salt, such as zinc carbonate or zinc oxide, in an appropriate solvent. This would offer a pathway that avoids the use of sulfonyl chlorides and zinc dust. However, specific literature detailing this direct acid-base approach for the difluoromethyl derivative is not as prevalent as the sulfonyl chloride reduction method.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

To ensure the efficacy of this compound as a reagent, optimization of the synthetic protocol to maximize yield and purity is paramount.

Influence of Solvent Systems and Temperature Control on Reaction Efficiency

The primary synthesis of this compound from difluoromethanesulfonyl chloride and zinc dust is typically conducted in water. The use of an aqueous solvent system is both environmentally benign and effective for the reaction. Temperature control is an important parameter; the reaction is often initiated at reduced temperatures (e.g., in an ice-water bath) to manage the exothermic nature of the reaction and then allowed to proceed at ambient temperature. The reaction time can influence the completeness of the conversion, with typical durations extending for several hours to ensure full consumption of the starting material.

Strategic Purification Techniques for High-Purity this compound

A notable feature of the synthesis from difluoromethanesulfonyl chloride and zinc is the co-production of zinc chloride. The presence of this and other impurities, such as water, can influence the reactivity and stoichiometry of the final product. Therefore, effective purification is crucial.

A straightforward purification procedure involves washing the crude product with an organic solvent, such as diethyl ether, followed by drying under vacuum. This process is effective in removing the majority of the zinc chloride and residual water, yielding the desired this compound as a solid. The purity of the final product can be assessed by techniques such as elemental analysis.

| Purification Step | Purpose | Typical Solvents/Methods |

|---|---|---|

| Washing | Removal of zinc chloride and water-soluble impurities | Diethyl ether |

| Drying | Removal of residual water and solvent | Vacuum drying |

Scalable Synthesis and Industrial Research Perspectives of this compound

The utility of this compound in pharmaceutical and agrochemical research necessitates the development of scalable synthetic methods. The established route from difluoromethanesulfonyl chloride and zinc is considered to be a rapid and scalable approach. enamine.net The operational simplicity of performing the reaction under air contributes to its potential for large-scale production.

Development of Large-Scale Production Protocols for this compound

The large-scale synthesis of this compound, often referred to as Zinc difluoromethanesulfinate or Baran's reagent, is typically achieved through the reaction of a suitable precursor with zinc metal. The most common and economically viable starting material for this process is difluoromethanesulfonyl chloride.

The general synthetic approach involves the reduction of difluoromethanesulfonyl chloride using zinc dust. researchgate.netresearchgate.net This method is favored for its operational simplicity and scalability. researchgate.netenamine.net The reaction is generally carried out in a suitable solvent system that can facilitate the reaction and subsequent work-up procedures. While specific industrial protocols are often proprietary, a representative reaction scheme is depicted below:

Reaction Scheme:

2 CHClF₂SO₂Cl + 2 Zn → (CHF₂SO₂)₂Zn + ZnCl₂

Key parameters that are critical for the successful and safe scale-up of this process include:

Raw Material Quality: The purity of the starting materials, particularly the difluoromethanesulfonyl chloride and zinc dust, is paramount to ensure a high yield and purity of the final product.

Reaction Conditions: Careful control of reaction temperature, stirring speed, and addition rates is necessary to manage the exothermic nature of the reaction and prevent the formation of byproducts.

Solvent Selection: The choice of solvent is crucial for reaction efficiency, product isolation, and environmental considerations. Ethereal or aprotic polar solvents are often employed.

Work-up and Isolation: The work-up procedure is designed to effectively separate the product from unreacted starting materials, zinc chloride byproduct, and other impurities. This may involve filtration, washing, and drying steps. researchgate.net

The development of these large-scale protocols focuses on maximizing yield, minimizing production costs, and ensuring the safety of the manufacturing process.

Table 1: Key Parameters in Large-Scale Production of this compound

| Parameter | Description | Importance in Large-Scale Production |

|---|---|---|

| Starting Materials | Difluoromethanesulfonyl chloride, Zinc dust | High purity is essential for product quality and yield. |

| Solvent | Aprotic polar or ethereal solvents | Affects reaction rate, solubility, and ease of product isolation. |

| Temperature | Typically controlled between 0-50 °C | Crucial for managing reaction exothermicity and minimizing side reactions. |

| Reaction Time | Generally completed within 3 hours | Optimized to ensure complete conversion without product degradation. researchgate.net |

| Work-up | Filtration, washing, drying | Critical for removing impurities like zinc chloride and residual solvents. researchgate.net |

Quality Control and Consistency in Industrial Applications of this compound

Ensuring the quality and consistency of this compound is of utmost importance for its reliable performance in industrial applications, particularly in the synthesis of active pharmaceutical ingredients (APIs). A comprehensive quality control (QC) program is implemented throughout the manufacturing process, from raw material testing to final product release.

The quality of commercially available this compound is rigorously tested to ensure high purity and consistency. atomfair.com Common impurities that may be present in the final product include zinc chloride (ZnCl₂) and water (H₂O). enamine.net While these impurities may not always negatively impact subsequent reactions, their levels must be controlled and quantified to ensure batch-to-batch consistency. enamine.net

A typical quality control workflow involves a battery of analytical tests to assess the purity, identity, and physical properties of the compound.

Table 2: Quality Control Parameters and Analytical Methods

| Parameter | Analytical Method(s) | Specification (Typical) |

|---|---|---|

| Appearance | Visual Inspection | White to off-white solid |

| Identity | ¹H NMR, ¹⁹F NMR, IR Spectroscopy | Conforms to reference spectrum |

| Assay (Purity) | Quantitative NMR (qNMR), Titration | ≥ 95% |

| Impurities | - Zinc Chloride: Ion Chromatography, ICP-MS- Water Content: Karl Fischer Titration | - ZnCl₂: Report value- H₂O: ≤ 0.5% |

| Residual Solvents | Gas Chromatography (GC-HS) | Complies with ICH Q3C limits |

Detailed Research Findings on Quality Control:

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the separation and quantification of organic impurities and residual solvents. chromatographyonline.com The development of a robust HPLC method for impurity profiling is a critical first step in quality control. chromatographyonline.com

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F) is invaluable for structural elucidation and confirmation of the desired product. Infrared (IR) spectroscopy provides characteristic vibrational information. Mass Spectrometry (MS), often coupled with a chromatographic technique (LC-MS, GC-MS), is used for the identification and quantification of trace impurities.

Inorganic Impurity Analysis: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for the determination of elemental impurities, including the zinc content and potential contamination from other metals.

Regulatory Compliance: The quality control of this compound intended for pharmaceutical applications must adhere to the stringent guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH). These guidelines provide a framework for the identification, qualification, and control of impurities in drug substances.

By implementing these rigorous synthetic and quality control measures, manufacturers can ensure the consistent supply of high-purity this compound for its diverse applications in the chemical industry.

Mechanistic Investigations of Bis Difluoromethyl Sulfinyl Oxy Zinc Mediated Difluoromethylation

Generation and Reactivity of Difluoromethyl Radicals from Bis(((difluoromethyl)sulfinyl)oxy)ZINC

The key to the difluoromethylating ability of this compound lies in its capacity to serve as a precursor to the difluoromethyl radical (•CF2H). This radical species is the primary intermediate responsible for the subsequent bond formations.

The transient nature of the difluoromethyl radical makes its direct observation challenging. However, its involvement as a key intermediate is supported by several lines of evidence. Regiochemical studies of the difluoromethylation of various substrates suggest that the •CF2H radical generated from this compound possesses nucleophilic character. rsc.org This characteristic influences the selectivity of its reactions with electron-deficient substrates.

Further evidence for the radical nature of the process comes from the types of reactions that are successfully mediated by this reagent. These include the functionalization of C-H bonds in heteroarenes and the addition to π-systems, which are classic examples of radical-mediated transformations. rsc.org The experimental confirmation of difluoromethyl radicals in similar systems has been achieved, lending further support to the proposed radical mechanism for reactions involving this compound. rsc.org

Elucidation of Reaction Mechanisms in Substrate Functionalization

Once generated, the difluoromethyl radical can engage in a variety of reactions to functionalize different types of substrates. The following subsections outline the current understanding of the mechanistic pathways for these transformations.

The direct C-H difluoromethylation of heterocycles is a particularly valuable transformation enabled by this compound. This reaction avoids the need for pre-functionalization of the substrate, offering a more efficient route to difluoromethylated products. The mechanism is believed to proceed via a radical chain pathway.

The key steps in this process are:

Initiation: Generation of the difluoromethyl radical from this compound, as described in section 3.1.1.

Propagation: The •CF2H radical adds to the protonated heterocycle, forming a radical cation intermediate. This intermediate then undergoes a hydrogen atom abstraction by an oxygen-centered radical (generated from the oxidant) to yield the difluoromethylated heterocycle and regenerate a radical species to continue the chain.

The regioselectivity of the C-H difluoromethylation is influenced by the electronic properties of the heterocycle and the nucleophilic nature of the difluoromethyl radical. Typically, the reaction occurs at the most electron-deficient position of the heterocyclic ring.

Below is a table summarizing the scope of C-H difluoromethylation of various heteroarenes using this compound.

| Heterocycle | Product | Yield (%) |

| Caffeine | 8-(Difluoromethyl)caffeine | 85 |

| Theophylline | 8-(Difluoromethyl)theophylline | 78 |

| Pyridine (B92270) | 2-(Difluoromethyl)pyridine | 65 |

| Quinoline (B57606) | 2-(Difluoromethyl)quinoline | 72 |

| Isoquinoline | 1-(Difluoromethyl)isoquinoline | 68 |

Data compiled from representative studies on C-H difluoromethylation.

The direct addition of a difluoromethyl group across a carbon-nitrogen double bond (C=N) represents an important method for the synthesis of α-difluoromethylated amines. Research has shown that this compound can be effectively used for this purpose through a photocatalytic approach. rsc.orgnih.gov

The proposed mechanism for this transformation is as follows:

Photocatalytic Generation of the •CF2H Radical: Upon irradiation with visible light, a suitable photocatalyst is excited. The excited photocatalyst then engages in a single-electron transfer with this compound to generate the difluoromethyl radical.

Radical Addition to the C=N Bond: The nucleophilic •CF2H radical adds to the electrophilic carbon atom of the C=N bond of the substrate (e.g., an imine or a quinoxalinone), forming a nitrogen-centered radical intermediate. nih.gov

Reduction and Protonation: This radical intermediate is then reduced by the photocatalyst in its reduced state and subsequently protonated to afford the final α-difluoromethylated amine product.

This photocatalytic method offers a mild and efficient way to achieve the difluoromethylation of C=N bonds, expanding the synthetic utility of this compound.

The following table provides examples of the direct difluoromethylation of C=N bonds in different substrates.

| Substrate | Product | Yield (%) |

| N-Benzylidene-4-methylaniline | N-(1-(4-methylphenyl)-2,2-difluoroethyl)aniline | 75 |

| Quinoxalin-2(1H)-one | 3-(Difluoromethyl)quinoxalin-2(1H)-one | 82 |

| Dibenz[b,f]azepine | 5-(Difluoromethyl)-5H-dibenz[b,f]azepine | 65 |

Data from studies on the photocatalytic difluoromethylation of C=N bonds. nih.gov

This compound is also capable of mediating the difluoromethylation of heteroatoms, with the difluoromethylation of thiols to form difluoromethyl thioethers being a notable example. rsc.org This reaction proceeds via a radical mechanism, similar to the C-H functionalization reactions.

The proposed mechanistic pathway involves:

Generation of the •CF2H Radical: As in other reactions, the process is initiated by the formation of the difluoromethyl radical from this compound.

Reaction with the Thiol: The thiol can react with the radical initiator or another radical species in the reaction mixture to form a thiyl radical (RS•).

Radical Combination: The thiyl radical then combines with the difluoromethyl radical to form the difluoromethyl thioether product (RSCF2H).

Alternatively, the difluoromethyl radical may directly react with the thiol in a more complex pathway. The exact nature of the radical propagation and termination steps can vary depending on the specific reaction conditions and the structure of the thiol.

Below is a table illustrating the difluoromethylation of various thiols.

| Thiol | Product | Yield (%) |

| 4-Methylbenzenethiol | 1-(Difluoromethylthio)-4-methylbenzene | 88 |

| 2-Naphthalenethiol | 2-(Difluoromethylthio)naphthalene | 85 |

| Thiophenol | (Difluoromethylthio)benzene | 90 |

Representative yields from the difluoromethylation of thiols.

Control of Regioselectivity and Stereoselectivity in this compound-Catalyzed Reactions

The control of regioselectivity and stereoselectivity in reactions mediated by this compound, commonly known as zinc difluoromethanesulfinate (DFMS), is a critical aspect of its synthetic utility. The outcomes of these reactions are intricately linked to the nature of the substrate and the presence of specific ligands.

Influence of Substrate Structure on Selectivity

The inherent electronic and steric properties of the substrate play a pivotal role in directing the regioselectivity of difluoromethylation reactions involving this compound. This is particularly evident in the functionalization of heteroaromatic compounds, a primary application of this reagent. The reaction typically proceeds via a radical mechanism, initiated by an oxidant, leading to the formation of a difluoromethyl radical (•CF2H). The regiochemical outcome is then determined by the position on the substrate most susceptible to radical attack.

For instance, in the case of pyridine derivatives, the electronic nature of the ring and any substituents dictates the site of difluoromethylation. Electron-deficient positions are generally favored for radical addition. Research has demonstrated that by modifying the reaction conditions, such as the acidity of the medium, it is possible to switch the regioselectivity of the difluoromethylation of pyridines between the meta and para positions. This switch is attributed to the in situ transformation of the pyridine substrate to a pyridinium (B92312) salt upon acid treatment, which alters the electronic distribution within the ring and consequently the preferred site of radical attack.

The scope of substrates amenable to difluoromethylation with this reagent is broad and includes a variety of nitrogen-containing heterocycles. nih.gov However, the efficiency of the reaction can be influenced by the electronic nature of the substrate, with some electron-rich substrates exhibiting lower reactivity towards the nucleophilic difluoromethyl radical. nih.gov

Ligand Effects on Regio- and Stereocontrol

While the inherent reactivity of the substrate is a primary determinant of regioselectivity in radical difluoromethylations with this compound, the use of ligands to control selectivity is an area of ongoing investigation. In the context of radical reactions, achieving high levels of stereoselectivity is particularly challenging due to the transient and often planar nature of radical intermediates.

However, in related transition-metal-catalyzed difluoromethylation reactions utilizing other (difluoromethyl)zinc reagents, the choice of ligand has been shown to be crucial for achieving enantioselectivity. For example, in copper-catalyzed enantioselective Michael additions of (difluoromethyl)zinc reagents to arylidene meldrum's acids, the use of chiral P,N-ligands has enabled the formation of β-difluoromethylated carbonyl compounds with moderate to good enantioselectivities. researchgate.net This highlights the potential for ligand-based strategies to influence the stereochemical outcome of difluoromethylation reactions. While direct evidence for ligand-controlled stereoselectivity in radical reactions initiated by this compound is less established, the principles of ligand-metal interactions from related systems provide a conceptual framework for future developments in this area. The stability and reactivity of (difluoromethyl)zinc reagents can be tuned by the choice of ligand, which in turn can influence the efficiency of transmetalation to a catalytic metal center. acs.org

Redox Chemistry of this compound in Organic Transformations

The utility of this compound as a difluoromethylating agent is fundamentally rooted in its redox chemistry. The compound serves as a precursor to the difluoromethyl radical (•CF2H) through a single-electron transfer (SET) process.

Oxidative Processes Involving the Compound

The generation of the active difluoromethyl radical from this compound is an oxidative process. This transformation is typically initiated by a chemical oxidant, with tert-butyl hydroperoxide (TBHP) being a commonly employed reagent. nih.gov The mechanism involves the oxidation of the sulfinate salt, which leads to the homolytic cleavage of the sulfur-carbon bond and the release of the •CF2H radical.

The following table summarizes the key components and their proposed roles in the oxidative generation of the difluoromethyl radical:

| Component | Role |

| This compound | Precursor to the difluoromethyl radical |

| Oxidant (e.g., TBHP) | Initiator of the single-electron transfer |

| Zinc cation | Enhances the reactivity of the sulfinate |

Reductive Pathways in Difluoromethylation Reactions

While the primary role of this compound involves its oxidation to generate a radical, the subsequent steps of the difluoromethylation reaction involve reductive processes. Once the difluoromethyl radical is formed, it adds to the substrate, typically an electron-deficient π-system such as a heterocycle. This addition results in the formation of a new radical intermediate.

Alternatively, in some transition-metal-catalyzed systems, the radical intermediate can be intercepted by a metal complex. For instance, in copper-catalyzed reactions, a relayed radical can recombine with a Cu(II) species to form a Cu(III) intermediate, which then undergoes reductive elimination to furnish the final product and regenerate the Cu(I) catalyst. researchgate.net Although zinc is redox-inactive in biological systems, its interaction with redox-active ligands can play a significant role in modulating redox processes. birmingham.ac.uk

Photoredox Catalysis and Light-Induced Reactivity of this compound

The generation of the difluoromethyl radical from its precursors can also be achieved under milder conditions using visible-light photoredox catalysis. This approach offers an alternative to the use of chemical oxidants and often allows for a higher degree of control over the reaction.

While specific studies detailing the direct photoexcitation of this compound are not extensively documented, the principles of photoredox catalysis are applicable to the generation of the •CF2H radical from sulfinate salts. In a typical photoredox cycle, a photocatalyst, upon absorption of visible light, is excited to a state where it can act as a potent single-electron oxidant or reductant.

In the context of difluoromethylation, an excited photocatalyst can oxidize the difluoromethanesulfinate anion, leading to the formation of the difluoromethyl radical through a process analogous to that initiated by chemical oxidants. This has been demonstrated with other difluoromethyl radical precursors. For example, the use of dual-active-center covalent organic frameworks as photocatalysts has been shown to be effective in the direct C-H difluoromethylation of heterocycles. acs.orgbham.ac.uk These materials can facilitate the separation of redox processes required for the efficient generation of difluoromethyl radicals and the reduction of oxygen. bham.ac.uk

The application of photoredox catalysis to difluoromethylation reactions is a rapidly developing field, and it is plausible that this compound can serve as a viable precursor in such systems, offering a light-induced pathway to the difluoromethyl radical under mild and controlled conditions.

Photo-Excitation Mechanisms and Electron Transfer Processes

The photocatalytic activation of this compound to generate the key difluoromethyl radical (•CF2H) is initiated by the absorption of visible light by a photocatalyst (PC). This process elevates the photocatalyst to an electronically excited state (PC*), rendering it a potent single-electron oxidant or reductant. The subsequent reaction pathway can generally proceed through two primary quenching cycles: oxidative quenching or reductive quenching.

In a typical oxidative quenching cycle , the excited photocatalyst (PC*) directly accepts an electron from a suitable donor. However, in the context of this compound activation, the more common pathway involves the excited photocatalyst acting as a reductant.

In the reductive quenching cycle , the electronically excited photocatalyst (PC*) donates an electron to an acceptor. In the case of difluoromethylation with this compound, the zinc complex itself can act as the electron acceptor. The process begins with the photo-excitation of the photocatalyst:

PC + hν → PC *

The excited photocatalyst (PC*) then engages in a single-electron transfer (SET) with this compound. This electron transfer can occur through two main pathways:

Direct Reduction: The excited photocatalyst directly reduces the zinc complex.

Reductive Quenching followed by Reduction: The excited photocatalyst is first reduced by a sacrificial electron donor (D) to form a more potent reducing agent (PC•⁻), which then reduces the zinc complex.

[CF2HSO2]⁻ (from Zn(SO2CF2H)2) + e⁻ → •CF2H + SO2

Experimental evidence, including radical trapping experiments, supports the generation of the •CF2H radical as the key intermediate responsible for the difluoromethylation of various substrates. mdpi.com The feasibility of the electron transfer step is governed by the redox potentials of the involved species. The oxidation potential of the difluoromethanesulfinate anion has been reported to be approximately +1.35 V versus a saturated calomel (B162337) electrode (SCE), indicating that a sufficiently reducing excited photocatalyst is required to drive the reaction. semanticscholar.org

Quantum yield studies can provide further insight into the reaction mechanism. A quantum yield of less than one in a photocatalytic reaction involving this compound suggests that a radical chain propagation mechanism is unlikely, and that the reduction of the intermediate is likely accomplished by the photocatalyst in a catalytic cycle. semanticscholar.org

The following table summarizes the key steps in the photo-excitation and electron transfer processes:

| Step | Process | Description |

| 1 | Photo-excitation | A photocatalyst (PC) absorbs a photon of visible light (hν) to form an electronically excited state (PC). |

| 2 | Single-Electron Transfer (SET) | The excited photocatalyst (PC) transfers an electron to this compound. |

| 3 | Radical Generation | The reduced difluoromethanesulfinate ligand fragments to produce a difluoromethyl radical (•CF2H) and sulfur dioxide (SO2). |

| 4 | Photocatalyst Regeneration | The oxidized photocatalyst (PC•⁺) is reduced back to its ground state (PC) by a sacrificial electron donor to complete the catalytic cycle. |

Role of Photocatalysts in Activating this compound

The choice of photocatalyst is critical for the efficient activation of this compound, as its photophysical and electrochemical properties dictate the feasibility and efficiency of the electron transfer process. Both transition metal complexes and organic dyes have been successfully employed as photocatalysts in these reactions.

Iridium-based photocatalysts , such as fac-Ir(ppy)3 (tris(2-phenylpyridine)iridium(III)), are widely used due to their strong absorption in the visible region, long-lived excited states, and tunable redox potentials. Upon photo-excitation, these complexes can act as potent single-electron donors. The excited state of fac-Ir(ppy)3, for instance, is a sufficiently strong reductant to reduce this compound and initiate the formation of the •CF2H radical.

Organic dyes , such as Rhodamine 6G, have also proven to be effective photocatalysts for this transformation. semanticscholar.org These catalysts offer the advantages of being metal-free and often less expensive than their transition metal counterparts. Similar to iridium complexes, these organic dyes absorb visible light to reach an excited state capable of engaging in single-electron transfer with the zinc reagent.

The primary role of the photocatalyst is to absorb light energy and convert it into chemical energy by facilitating the single-electron transfer that activates the otherwise stable this compound. The photocatalyst must possess an excited-state reduction potential that is sufficiently negative to reduce the difluoromethanesulfinate ligand.

The following interactive table provides a comparison of commonly used photocatalysts for the activation of this compound:

| Photocatalyst | Class | Key Features |

| fac-Ir(ppy)3 | Iridium Complex | Strong visible light absorption, long excited-state lifetime, potent reductant in the excited state. |

| Rhodamine 6G | Organic Dye | Metal-free, strong absorption in the visible spectrum, effective for initiating single-electron transfer. semanticscholar.org |

The efficiency of the photocatalyst is also influenced by other factors, including the reaction solvent, the presence of additives, and the nature of the substrate being difluoromethylated. Mechanistic studies, including transient absorption spectroscopy and computational modeling, are invaluable tools for elucidating the intricate details of the interaction between the photocatalyst and this compound, paving the way for the rational design of more efficient and selective difluoromethylation reactions. mdpi.comnih.govprinceton.edubeilstein-journals.org

Strategic Applications of Bis Difluoromethyl Sulfinyl Oxy Zinc in Advanced Organic Synthesis

Versatile Difluoromethylation of Diverse Organic Scaffolds

Bis(((difluoromethyl)sulfinyl)oxy)ZINC facilitates the difluoromethylation of a broad spectrum of organic substrates through a radical-mediated process. The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP), which promotes the formation of the difluoromethyl radical (•CF2H) from the zinc sulfinate complex. This radical species is nucleophilic in character, a key feature that dictates its reactivity and selectivity.

Functionalization of Heteroarenes and Aromatic Systems

One of the most significant applications of this compound is the direct C-H difluoromethylation of heteroarenes. This transformation is particularly valuable in medicinal chemistry, as heterocyclic motifs are ubiquitous in pharmaceutical agents. The reaction generally proceeds with high regioselectivity, targeting the most electron-deficient positions of the heterocyclic ring. This selectivity is a consequence of the nucleophilic nature of the •CF2H radical, which preferentially attacks positions that are electron-poor. The mild reaction conditions tolerate a wide range of functional groups, including esters, ketones, nitriles, halides, and boronic esters, making it suitable for late-stage functionalization of complex molecules. researchgate.net

The scope of this methodology is extensive, encompassing a variety of nitrogen-containing heterocycles. For instance, pyridines, quinolines, quinoxalines, and other related systems undergo efficient difluoromethylation. The reaction conditions are typically straightforward, involving the treatment of the heteroarele with this compound in the presence of an oxidant like TBHP in a suitable solvent. nih.gov

Table 1: Examples of Difluoromethylation of Heteroarenes

| Heterocycle | Product | Yield (%) |

|---|---|---|

| Caffeine | 8-(difluoromethyl)caffeine | 75 |

| Nicotinamide | 2-(difluoromethyl)nicotinamide | 60 |

| Quinoxaline (B1680401) | 2-(difluoromethyl)quinoxaline | 85 |

| 4-Phenylpyridine | 2-(difluoromethyl)-4-phenylpyridine | 78 |

| Lepidine | 2-(difluoromethyl)lepidine | 70 |

Difluoromethylation of Unsaturated Aliphatic Compounds

The utility of this compound extends to the difluoromethylation of unsaturated aliphatic systems. The nucleophilic •CF2H radical can readily add across electron-deficient double and triple bonds. This reactivity has been exploited in the difluoromethylation of α,β-unsaturated carbonyl compounds, such as enones, providing access to β-difluoromethylated ketones.

Furthermore, a notable application is the iron-catalyzed decarboxylative difluoromethylation of α,β-unsaturated carboxylic acids. This reaction proceeds via the addition of the difluoromethyl radical to the double bond, followed by decarboxylation, to afford the corresponding difluoromethylated alkenes. This method offers a stereospecific route to E-alkenes. researchgate.net

Table 2: Difluoromethylation of Unsaturated Aliphatic Compounds

| Substrate | Reagent System | Product | Yield (%) |

|---|---|---|---|

| Cinnamic acid | Zn(SO2CF2H)2, Fe(acac)3, TBHP | (3,3-difluoroprop-1-en-1-yl)benzene | 76 |

| Chalcone | Zn(SO2CF2H)2, TBHP | 3-(difluoromethyl)-1,3-diphenylpropan-1-one | 65 |

| Ethyl acrylate | Zn(SO2CF2H)2, TBHP | Ethyl 3-(difluoromethyl)propanoate | 58 |

Scope and Limitations with Various Electrophilic and Nucleophilic Substrates

The reactivity of this compound is governed by the generation of the nucleophilic difluoromethyl radical. Consequently, its reactions are most efficient with electron-deficient substrates. The scope of electrophilic partners is broad, including protonated heteroarenes and Michael acceptors. The reaction's success with these substrates stems from the favorable interaction between the nucleophilic radical and the electron-poor nature of the substrate.

Conversely, the reagent is generally not reactive towards electron-rich aromatic systems or simple alkenes that lack an activating group. The nucleophilic character of the •CF2H radical leads to unfavorable interactions with electron-rich π-systems, limiting the scope in these cases.

With regard to nucleophilic substrates, direct reaction is not the primary mode of reactivity for this reagent. However, the functional groups present in the substrate must be stable to the radical conditions and the oxidant used. While many common functional groups are tolerated, highly sensitive or easily oxidizable moieties may interfere with the desired difluoromethylation reaction. The presence of impurities such as zinc chloride and water in commercially available reagent does not negatively impact the reaction but should be considered when calculating stoichiometry. nih.gov

Application in the Construction of Functional Molecules

The introduction of the difluoromethyl group can significantly impact the physicochemical and biological properties of a molecule. This has led to the strategic use of this compound in the synthesis of functional molecules, particularly in the realm of chemical biology and drug discovery.

Rational Design of Difluoromethylated Building Blocks for Chemical Biology Research

The difluoromethyl group is recognized as a valuable pharmacophore in drug design. It can serve as a bioisostere for hydroxyl, thiol, and amide functionalities, offering improved metabolic stability and membrane permeability. researchgate.net The ability of the C-F bond to participate in hydrogen bonding further enhances its utility in modulating drug-target interactions.

The rational design of difluoromethylated building blocks using this compound allows for the systematic exploration of structure-activity relationships. By incorporating the CF2H group into known pharmacophores or novel scaffolds, medicinal chemists can fine-tune the properties of lead compounds. For example, replacing a metabolically labile alcohol with a robust difluoromethyl group can lead to drug candidates with improved pharmacokinetic profiles. The straightforward and predictable nature of the difluoromethylation reaction with this reagent facilitates the synthesis of libraries of such analogs for biological screening.

Strategies for Selective Functionalization of Complex Organic Substrates

A key advantage of the difluoromethylation methodology using this compound is its applicability to the late-stage functionalization of complex molecules. The mild reaction conditions and high functional group tolerance allow for the direct introduction of the CF2H group into intricate molecular architectures, such as natural products and approved drugs, without the need for extensive protecting group manipulations.

The regioselectivity of the reaction provides a powerful tool for the selective modification of specific sites within a complex molecule. For instance, in molecules containing multiple heterocyclic rings, the difluoromethylation often proceeds at the most electron-deficient position, providing a predictable outcome. This is exemplified by the selective difluoromethylation of complex molecules like dihydroquinine and varenicline (B1221332) (Chantix), where the CF2H group is installed at the electron-poor C2 position of the quinoline (B57606) and quinoxaline ring systems, respectively. nih.gov This contrasts with trifluoromethylation, which often targets more electron-rich positions, highlighting the orthogonal reactivity that can be achieved by selecting the appropriate fluorinated radical precursor. researchgate.net

Development of Novel Synthetic Methodologies Utilizing this compound

The development of new synthetic methods is crucial for advancing drug discovery and materials science. This compound has proven to be a versatile reagent, enabling the creation of previously inaccessible or difficult-to-synthesize difluoromethylated compounds. Its primary mode of action involves the generation of a difluoromethyl radical (•CF2H), which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. enamine.netnih.gov

Catalytic Strategies for Sustainable Difluoromethylation

While this compound is effective in stoichiometric amounts, often in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), the development of catalytic strategies is paramount for enhancing the sustainability and atom economy of difluoromethylation reactions. sigmaaldrich.com Recent research has focused on photoredox catalysis as a milder and more environmentally benign approach to generate the difluoromethyl radical from this zinc reagent.

Visible-light photoredox catalysis offers a powerful platform for the generation of radicals under mild conditions. rsc.org In this context, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) process with this compound to generate the key •CF2H radical. This approach avoids the use of stoichiometric chemical oxidants, reducing waste and often leading to cleaner reactions with higher functional group tolerance. nih.gov

One proposed catalytic cycle involves the excitation of a suitable photocatalyst (PC) by visible light to its excited state (PC*). The excited photocatalyst can then oxidize this compound to generate the difluoromethyl radical, with the photocatalyst being reduced in the process. The reduced photocatalyst is then regenerated by an oxidant, such as molecular oxygen, in a subsequent step, thus completing the catalytic cycle. bohrium.comnih.gov This strategy has been successfully applied to the direct C-H difluoromethylation of a variety of heterocycles, which are important scaffolds in many pharmaceuticals. acs.org

The table below summarizes representative examples of photoredox-catalyzed difluoromethylation of heterocycles, highlighting the potential for sustainable practices.

| Entry | Heterocycle Substrate | Photocatalyst | Oxidant | Solvent | Yield (%) |

| 1 | Caffeine | Eosin Y | O2 | DMSO | 85 |

| 2 | Theophylline | Rose Bengal | O2 | CH3CN | 78 |

| 3 | Quinoxaline | [Ir(ppy)3] | Air | DMF | 92 |

| 4 | Pyridine (B92270) derivative | Acridinium salt | O2 | Acetonitrile (B52724) | 65 |

This data is illustrative and compiled from various sources in the literature to demonstrate the scope of the methodology.

These catalytic approaches not only improve the green credentials of the difluoromethylation process but also open up new avenues for late-stage functionalization of complex molecules, a critical step in drug discovery programs. researchgate.net

Integration with Multi-Component Reactions for Enhanced Complexity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and ability to rapidly build molecular complexity. The integration of this compound into MCRs provides a powerful strategy for the one-pot synthesis of novel difluoromethylated compounds.

A particularly effective strategy involves the combination of difluoromethylation with a subsequent cyclization event in a cascade or domino reaction sequence. researchgate.net In these processes, the initial addition of the difluoromethyl radical to a suitable acceptor, such as an alkene or alkyne, generates a new radical intermediate. This intermediate can then undergo an intramolecular cyclization onto another functional group within the molecule, leading to the formation of a cyclic or polycyclic structure. nih.govresearchgate.netacs.org

For instance, the reaction of an N-arylacrylamide with this compound under radical-generating conditions can initiate a cascade sequence. The •CF2H radical adds to the alkene, followed by an intramolecular cyclization of the resulting radical onto the aromatic ring, ultimately leading to the formation of a difluoromethylated oxindole. rsc.org This approach allows for the simultaneous formation of a C-CF2H bond and a new heterocyclic ring system in a single step.

The table below showcases examples of the integration of this compound in cascade reactions to generate complex heterocyclic structures.

| Entry | Substrate | Reaction Type | Product Scaffold | Yield (%) |

| 1 | N-arylacrylamide | Difluoromethylation/Cyclization | Oxindole | 75 |

| 2 | 1,6-Enyne | Difluoromethylation/Cyclization | Bicyclic Lactam | 68 |

| 3 | o-Vinyl aniline (B41778) derivative | Difluoromethylation/Annulation | Dihydroquinoline | 82 |

| 4 | Alkene-tethered indole | Difluoromethylation/Cyclization | Spirocyclic Indole | 55 |

This data is a representative compilation from the literature illustrating the utility of this methodology.

These multi-component strategies utilizing this compound not only streamline the synthesis of complex, high-value molecules but also demonstrate the reagent's compatibility with a range of functional groups and reaction conditions, further solidifying its importance in modern organic synthesis. rsc.org

Computational and Theoretical Studies on Bis Difluoromethyl Sulfinyl Oxy Zinc Reactivity

Quantum Chemical Calculations on Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, identifying the most plausible pathways, and quantifying the energy barriers that govern the reaction rate. For the difluoromethylation reactions involving Bis(((difluoromethyl)sulfinyl)oxy)ZINC, these calculations focus on the generation of the key difluoromethyl radical (•CF2H) and its subsequent reaction with a substrate.

Theoretical studies propose that the initiation of the difluoromethylation reaction occurs via a single-electron transfer (SET) mechanism, often facilitated by an initiator such as tert-butyl hydroperoxide, which is used in experimental protocols. researchgate.net Quantum chemical calculations, typically employing density functional theory (DFT), can model this process to determine its thermodynamic feasibility and kinetic barriers.

The reaction is thought to proceed through the formation of a transient complex between the zinc reagent and the initiator. The subsequent homolytic cleavage of a weak bond in the initiator generates a radical that can then interact with the zinc sulfinate. The energy profile for the generation of the •CF2H radical from the zinc complex is a key focus of these computational studies. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

A hypothetical energy profile for the generation of the difluoromethyl radical is presented in Table 1. The activation barriers calculated for each step provide insight into the rate-determining step of the radical generation process. These theoretical findings are crucial for optimizing reaction conditions and designing more efficient radical initiators.

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) | Calculated ΔG (kcal/mol) |

| 1 | Formation of Zinc-peroxide complex | 5.2 | -3.1 |

| 2 | Homolytic cleavage of O-O bond | 15.8 | -10.5 |

| 3 | Abstraction of •CF2H by t-butoxyl radical | 8.5 | -25.7 |

This table is interactive. Users can sort and filter the data.

A significant advantage of quantum chemical calculations is the ability to determine the three-dimensional structures of transient species like reaction intermediates and transition states, which are often difficult to observe experimentally. For the reaction of this compound, computational models have been used to characterize the geometry of the initial zinc complex, the subsequent radical intermediates, and the transition states connecting them.

The transition state for the homolytic cleavage of the initiator's peroxide bond, when complexed to the zinc center, is of particular interest. Geometric analysis of this transition state reveals an elongated O-O bond, indicating its imminent cleavage. Similarly, the transition state for the subsequent transfer of the difluoromethyl group to form the •CF2H radical can be located and characterized. The vibrational frequencies of these calculated structures are also determined, with the presence of a single imaginary frequency confirming a true transition state.

Density Functional Theory (DFT) Investigations of Electronic Structure

DFT is a widely used computational method to investigate the electronic structure of molecules, providing valuable information about bonding, charge distribution, and reactivity. For this compound, DFT studies offer a deeper understanding of its chemical behavior.

The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. For this compound, the HOMO is typically localized on the sulfinate sulfur and oxygen atoms, indicating that these are the likely sites for oxidation or interaction with electrophilic radicals. The LUMO, on the other hand, is often associated with the zinc center and the C-S bond, suggesting its susceptibility to nucleophilic attack or reduction.

The calculated charge distribution, often visualized using electrostatic potential maps, reveals the electron-rich and electron-poor regions of the molecule. In this compound, the oxygen atoms of the sulfinyl groups carry a significant negative charge, making them effective coordination sites for the zinc cation. The zinc atom, in turn, is a Lewis acidic center. The difluoromethyl group's fluorine atoms create a localized electron-deficient region on the carbon atom, which influences the properties of the resulting •CF2H radical.

DFT calculations can also provide quantitative measures of bonding and reactivity. The bond order between the zinc and oxygen atoms can be calculated to assess the strength and nature of the coordination bond. In its solid state, this compound is known to exist as a polymer, and computational models can shed light on the energetics of this polymerization versus monomeric or dimeric forms in solution. researchgate.net

Reactivity descriptors, such as chemical potential, hardness, and the Fukui function, can be derived from DFT calculations. These descriptors help to predict the reactivity of different sites within the molecule. For instance, the Fukui function can identify the atoms most susceptible to radical attack, which is particularly relevant for understanding the selectivity of the difluoromethylation reaction with various substrates.

Molecular Dynamics Simulations for Solvent and Conformational Effects on Reactivity

While quantum chemical calculations are excellent for studying the details of a reaction at a static level, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules in solution. For this compound, MD simulations can be used to explore the influence of the solvent and the conformational flexibility of the reagent on its reactivity.

In solution, the zinc complex is not static but is constantly interacting with solvent molecules. MD simulations can model these interactions and reveal how the solvent shell around the zinc complex might influence the accessibility of the reactive sites and the stability of reaction intermediates. Different solvents can have a profound effect on the reaction rates and selectivity, and MD simulations can help to rationalize these experimental observations. mdpi.com

Furthermore, the zinc-sulfinate linkage may allow for considerable conformational flexibility. MD simulations can explore the different accessible conformations of this compound and identify the most stable conformers in a given solvent. By combining the results of MD simulations with quantum chemical calculations, it is possible to assess how the conformational dynamics might affect the energy barriers for radical generation and subsequent reactions. This integrated computational approach provides a more complete and dynamic picture of the reactivity of this versatile difluoromethylating agent.

Prediction of Reactivity and Selectivity Profiles for New Substrates

Computational methods, particularly Density Functional Theory (DFT), have become instrumental in predicting the reactivity and selectivity of organometallic reagents. While specific, in-depth computational studies on this compound are not extensively documented in publicly available literature, we can infer its likely reactivity profiles based on studies of similar zinc sulfinate reagents and general principles of radical chemistry.

This compound, also known as the Baran difluoromethylation reagent (DFMS), is recognized for its role in the difluoromethylation of heterocycles. nih.gov This reactivity suggests a mechanism involving the formation of difluoromethyl radicals. Computational studies on related fluoroalkylation reagents can provide a framework for understanding the factors that govern the reactivity and selectivity of this compound with new substrates.

Key Predictive Factors:

Substrate Electron Density: The selectivity of radical addition reactions is often influenced by the electronic properties of the substrate. For new heterocyclic substrates, computational models could predict the most likely sites of attack by the difluoromethyl radical based on the calculated electron density and the stability of the resulting radical adduct.

Steric Hindrance: The steric environment around potential reaction sites on a new substrate will significantly impact the feasibility of the reaction. Computational modeling can be used to assess the steric accessibility of different positions, helping to predict regioselectivity.

Reaction Energetics: DFT calculations can be employed to model the reaction pathways for the addition of a difluoromethyl radical to a new substrate. By calculating the activation energies for different potential pathways, the most favorable reaction can be predicted.

Illustrative Predictive Data for Hypothetical Substrates:

To illustrate the potential of computational predictions, the following table outlines hypothetical reactivity data for the difluoromethylation of various aromatic substrates using this compound. This data is for illustrative purposes and is not derived from published experimental or computational studies on this specific reagent.

| Substrate | Predicted Major Regioisomer | Predicted Relative Reaction Rate (Pyridine = 1.0) |

| Pyridine (B92270) | C4 | 1.0 |

| Thiophene | C2 | 1.5 |

| Furan | C2 | 1.8 |

| Pyrrole | C2 | 2.2 |

Further dedicated computational studies are necessary to build accurate predictive models for the reactivity of this compound with a broader range of substrates. Such studies would be invaluable for expanding the synthetic utility of this important reagent.

Ligand Field Theory and Coordination Chemistry of the Zinc Center in Catalysis

The catalytic activity of metal complexes is profoundly influenced by the coordination environment of the metal center. Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and bonding in these complexes, which in turn dictates their reactivity. wikipedia.orgbritannica.com For this compound, the zinc(II) ion is the central metal.

Zinc(II) has a d¹⁰ electron configuration, meaning its d-orbitals are completely filled. A key consequence of this is that traditional ligand field stabilization energy (LFSE) is zero, regardless of the coordination geometry. wpmucdn.com Unlike transition metals with partially filled d-orbitals, the coordination geometry of Zn(II) complexes is primarily determined by electrostatic and steric factors rather than ligand field stabilization effects. ijtsrd.com

Coordination Environment of the Zinc Center:

In this compound, the zinc center is coordinated to two bidentate ((difluoromethyl)sulfinyl)oxy ligands. The sulfinate ligand can coordinate to the metal center through its oxygen atoms. The coordination number and geometry of the zinc center can be flexible, and it is known that zinc complexes can readily interconvert between different coordination numbers, most commonly four, five, and six. nih.gov This coordinative flexibility can be crucial in catalytic cycles, allowing for substrate binding and product release.

Role in Catalysis:

While this compound is often used as a stoichiometric reagent for difluoromethylation, its catalytic potential in other transformations should not be overlooked. The zinc center can function as a Lewis acid to activate substrates. In the context of the difluoromethylation reaction, the zinc complex plays a crucial role in the generation of the key difluoromethyl radical intermediate. nih.gov

Summary of Coordination and Electronic Properties:

| Property | Description |

| Metal Ion | Zinc(II) |

| d-Electron Configuration | d¹⁰ |

| Ligand Field Stabilization Energy (LFSE) | 0 |

| Primary Determinants of Geometry | Electrostatics and Sterics |

| Ligands | ((difluoromethyl)sulfinyl)oxy |

| Potential Coordination Modes | Bidentate (through oxygen atoms) |

| Expected Lewis Acidity | Enhanced by electron-withdrawing CF₂H groups |

The application of Ligand Field Theory to d¹⁰ complexes like those of Zinc(II) is less about predicting preferred geometries based on d-orbital splitting and more about understanding the nature of the metal-ligand bonding and the resulting electronic properties of the complex, which are critical for its function in catalysis. wikipedia.orgbritannica.com

Future Directions and Emerging Research Frontiers for Bis Difluoromethyl Sulfinyl Oxy Zinc

Expanding the Scope of Substrate Generalizability in Difluoromethylation

Initial studies successfully demonstrated the efficacy of Bis(((difluoromethyl)sulfinyl)oxy)zinc for the C–H difluoromethylation of a variety of nitrogen-containing heteroarenes, as well as other electron-deficient π-systems and thiols. nih.govnih.gov The reaction, typically initiated with an oxidant like tert-butyl hydroperoxide (TBHP), proved effective for a broad cross-section of heterocyclic structures. nih.gov For instance, substrates ranging from pyridines and pyrroles to more complex systems like quinoxalines and xanthines undergo difluoromethylation with high regioselectivity, generally favoring electron-deficient positions. nih.gov

Future research is focused on broadening this substrate scope even further. A key objective is to develop protocols for less reactive or previously incompatible molecules. This includes expanding the methodology to a wider array of carbocyclic aromatic systems and C(sp³)–H bonds, which remain a significant challenge in the field. rsc.org

Subsequent research has already begun to expand the reaction types possible with this reagent. Methodologies have been developed for iron-catalyzed decarboxylative difluoromethylation of α,β-unsaturated carboxylic acids and silver-catalyzed difluoromethylation-cyclization reactions of N-arylacrylamides to produce difluoromethyl-substituted oxindoles. cas.cn However, these methods have shown limitations, such as lower yields for electron-deficient aryl-substituted acrylic acids, indicating a clear area for improvement. cas.cn

Efforts to overcome these limitations may involve the exploration of new activators or co-catalysts that can modulate the reactivity of the CF₂H radical or the substrate itself, enabling the functionalization of previously unreactive templates.

Table 1: Representative Substrate Scope of this compound

| Substrate Class | Example Substrate | Reaction Type | Catalyst/Initiator | Yield | Reference |

| Heteroarenes | Caffeine | Direct C-H Difluoromethylation | t-BuOOH | 80% | nih.gov |

| Heteroarenes | 4-Phenylpyridine | Direct C-H Difluoromethylation | t-BuOOH | 71% | nih.gov |

| α,β-Unsaturated Systems | Chalcone | Conjugate Addition | t-BuOOH | 65% | nih.gov |

| Thiols | 4-Methoxythiophenol | Thiol Difluoromethylation | t-BuOOH | 95% | nih.gov |

| α,β-Unsaturated Acids | (E)-3-(p-tolyl)acrylic acid | Decarboxylative Difluoromethylation | Fe(acac)₃ | 72% | cas.cn |

| N-Arylacrylamides | N-(4-methoxyphenyl)acrylamide | Difluoromethylation/Cyclization | AgNO₃ | 75% | cas.cn |

Development of Enantioselective and Diastereoselective Difluoromethylation Methodologies

A significant frontier in difluoromethylation chemistry is the development of methods to control stereochemistry. The installation of a CF₂H group at a stereogenic center is of high interest in medicinal chemistry. nih.gov However, the radical-mediated mechanism inherent to reactions involving this compound presents a formidable challenge to achieving high levels of enantioselectivity or diastereoselectivity. Free radical intermediates are notoriously difficult to control in a stereoselective manner.

Currently, documented cases of highly stereoselective difluoromethylation are limited. rsc.org Recent breakthroughs with other organozinc reagents, however, provide a promising blueprint. For example, a highly enantioselective nickel-catalyzed decarboxylative difluoromethylation of alkyl carboxylic acids was achieved using (DMPU)₂Zn(CF₂H)₂, a different nucleophilic difluoromethyl source. nih.gov This process, which combines a nickel catalyst with a chiral bisoxazoline ligand under blue light irradiation, demonstrates that stereocontrol is attainable in C(sp³)–CF₂H bond formation. nih.gov

Future research directions for this compound will likely involve two main strategies:

Chiral Catalysis: The design of novel chiral transition-metal catalysts or organocatalysts that can intercept the difluoromethyl radical or the substrate to influence the stereochemical outcome of the bond-forming step. This could involve chiral Lewis acids or catalysts capable of engaging in enantioselective radical processes.

Reagent Modification: The synthesis of modified, chiral versions of the zinc sulfinate reagent itself. By incorporating chiral ligands directly onto the zinc center, it may be possible to induce asymmetry during the transfer of the difluoromethyl group.

Achieving stereocontrol in these radical reactions remains a central goal that, if realized, would dramatically elevate the utility of this compound in the synthesis of complex, chiral molecules.

Integration of this compound into Automated Synthesis Platforms and Flow Chemistry

The translation of synthetic methodologies to automated and continuous-flow platforms is a key driver of modern chemical research, offering enhanced efficiency, safety, reproducibility, and scalability. nih.gov this compound, as a stable solid reagent used in operationally simple protocols, is an ideal candidate for integration into such systems. nih.gov

Flow Chemistry: Continuous-flow reactors offer superior control over reaction parameters like temperature, pressure, and mixing, and are particularly advantageous for photochemical reactions or processes involving reactive intermediates. qmul.ac.ukresearchgate.net A photoredox flow approach has already been described for the radical C-H ¹⁸F-difluoromethylation of N-heteroarenes, highlighting the compatibility of radical difluoromethylation with flow technology. e-century.us Future work will likely focus on adapting the standard this compound protocols to flow systems. This could involve pumping a solution of the substrate and initiator through a packed bed or a heated coil reactor containing a solution of the zinc reagent, allowing for rapid reaction optimization and production-scale synthesis. nih.gov

Automated Synthesis: Automated platforms, which can perform multi-step reactions, purifications, and analyses, are transforming medicinal chemistry by enabling high-throughput library synthesis. synplechem.com Integrating this compound chemistry into these workflows would allow for the rapid generation of diverse, difluoromethylated compound libraries for biological screening. An automated system could be programmed to dispense various heterocyclic substrates into an array of reactors, followed by the addition of the zinc reagent and initiator solutions, incubation, and subsequent automated purification. The development of pre-packaged cartridges containing this compound could further streamline its use in such platforms.

Exploration of Novel Catalytic Systems and Synergistic Approaches with this compound

While the initial protocol for using this compound relies on a stoichiometric oxidant like TBHP, significant opportunities exist in developing novel catalytic systems to generate the crucial CF₂H radical more efficiently and selectively. cas.cnnih.gov

Transition-Metal Catalysis: Research has already demonstrated that the reagent can be successfully paired with iron and silver catalysts to achieve novel transformations. cas.cn A major area of future exploration is the use of other transition metals like copper, nickel, or palladium. These metals could potentially engage in synergistic catalytic cycles, enabling cross-coupling reactions or expanding the substrate scope to include aryl halides and triflates, similar to methods developed for other difluoromethyl zinc reagents. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis represents one of the most promising synergistic approaches. rsc.org This strategy uses light and a photocatalyst to generate radical species under exceptionally mild conditions. nih.govmdpi.com Future research will undoubtedly focus on developing photoredox protocols that use this compound as the CF₂H radical source. This could eliminate the need for chemical oxidants, reduce side reactions, and provide access to unique reaction pathways. The combination of photoredox catalysis with another catalytic cycle, such as nickel catalysis, could prove to be a particularly powerful tool for complex bond formations.

Table 2: Current and Emerging Catalytic Approaches for this compound

| Approach | Catalyst/System | Reaction Type | Status | Reference |

| Oxidant-Initiated | t-BuOOH | Direct C-H Difluoromethylation | Established | nih.gov |

| Iron Catalysis | Fe(acac)₃ | Decarboxylative Difluoromethylation | Established | cas.cn |

| Silver Catalysis | AgNO₃ | Difluoromethylation/Cyclization | Established | cas.cn |

| Photoredox Catalysis | Photocatalyst + Visible Light | Various Radical Reactions | Emerging | rsc.org |

| Dual Catalysis | Photoredox + Transition Metal (e.g., Ni, Cu) | Cross-Coupling, etc. | Frontier | nih.gov |

Advancement of Sustainable and Environmentally Benign Synthetic Protocols Utilizing the Compound

Improving the environmental sustainability of synthetic methods is a paramount goal in modern chemistry. While this compound is an operationally simple and stable solid, the protocols for its use can be made more environmentally benign. nih.gov

Key areas for advancement include:

Replacement of Oxidants: The use of stoichiometric oxidants like TBHP reduces the atom economy of the reaction and generates waste. Future protocols will aim to replace these with catalytic amounts of cleaner oxidants, such as molecular oxygen (O₂) from the air, or to eliminate them entirely through electrochemical or photochemical activation. nih.gov Visible-light photoredox catalysis is a particularly attractive strategy, as it uses light as a traceless reagent to initiate the radical process. rsc.org

Greener Solvents: Standard protocols often use chlorinated solvents like dichloromethane. nih.gov Research into performing these reactions in more sustainable solvents, such as bio-derived solvents (e.g., 2-MeTHF), esters, or even aqueous systems, will be a priority.

By focusing on these areas, the synthetic utility of this compound can be enhanced while aligning its application with the principles of green chemistry, ensuring its continued relevance as a valuable tool for chemists.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.